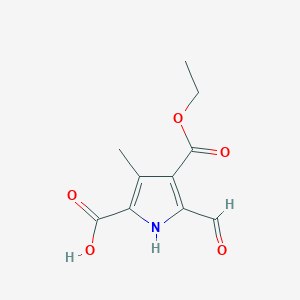

4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid

Description

4-(Ethoxycarbonyl)-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-based heterocyclic compound featuring an ethoxycarbonyl group at position 4, a formyl group at position 5, a methyl substituent at position 3, and a carboxylic acid moiety at position 2. Pyrrole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

IUPAC Name |

4-ethoxycarbonyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(15)7-5(2)8(9(13)14)11-6(7)4-12/h4,11H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGWGYWHJLNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280566 | |

| Record name | 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5448-14-6 | |

| Record name | NSC17442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by functional group modifications.

-

Formation of the Pyrrole Ring:

Starting Materials: Acetylacetone and ethyl acetoacetate.

Reaction Conditions: These compounds undergo a Paal-Knorr synthesis in the presence of an acid catalyst such as hydrochloric acid to form the pyrrole ring.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-5-formyl-3-methyl-1h-pyrrole-2-carboxylic acid depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrole derivatives, focusing on substituent patterns, synthetic routes, and functional group variations.

Substituent Position and Functional Group Variations

a) 4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic Acid (Compound 6)

b) 3-Ethoxycarbonylmethyl-4-methyl-5-benzoylpyrrole-2-carboxylic Acid (Compound 19)

- Key Differences : Features a benzoyl group at position 5 and an ethoxycarbonylmethyl chain at position 3 instead of methyl and formyl groups.

- Synthesis : Involves sulfuryl chloride-mediated chlorination and subsequent hydrolysis, highlighting the adaptability of pyrrole cores to diverse substituents .

- Significance : The benzoyl group may improve lipophilicity, altering pharmacokinetic properties relative to the formyl group in the target compound.

c) N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 28)

- Key Differences: Replaces the carboxylic acid at position 2 with a diethylaminoethylamide group and introduces a methyl group at position 4.

- Synthesis : Utilizes carbodiimide coupling (EDC/HOBt) to attach the amine moiety, a strategy applicable to modifying the target compound’s carboxyl group .

- Significance : The amide group enhances solubility in organic media, contrasting with the polar carboxylic acid in the target compound.

d) 4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic Acid

Comparative Data Table

Biological Activity

4-(Ethoxycarbonyl)-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, with the CAS number 5448-14-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and research findings.

Molecular Formula: C₁₀H₁₁N₁O₅

Molecular Weight: 225.20 g/mol

IUPAC Name: this compound

The compound features multiple functional groups, including an ethoxycarbonyl group and a formyl group, which contribute to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Paal-Knorr synthesis for the formation of the pyrrole ring, followed by functional group modifications to introduce the desired substituents.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrole compounds have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. In one study, pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis, indicating potent anti-TB activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The presence of the formyl group allows for further oxidation or reduction reactions that can modify its biological activity. This versatility makes it a valuable scaffold for drug development aimed at treating infectious diseases .

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with similar pyrrole derivatives. The following table summarizes key differences in structure and activity among selected compounds:

| Compound Name | Structure | MIC (μg/mL) | Notable Activity |

|---|---|---|---|

| This compound | Structure | < 0.016 | Anti-TB |

| 4-(Methoxycarbonyl)-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | Structure | > 0.5 | Lower potency |

| 5-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Structure | > 0.25 | Moderate activity |

Case Studies

- Anti-Tuberculosis Activity : A study focused on structure–activity relationship (SAR) revealed that modifications to the pyrrole ring significantly affected anti-TB potency. Compounds with larger substituents showed enhanced activity compared to smaller groups .

- Cytotoxicity Assessments : In vitro assays indicated that while some derivatives exhibited low cytotoxicity (IC50 > 64 μg/mL), others demonstrated significant cytotoxic effects on cancer cell lines, suggesting that careful structural modifications could yield compounds with selective toxicity profiles .

Q & A

Q. What advanced techniques validate synthetic intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) confirm intermediate structures. For example, ESIMS m/z 311.1 and 13C NMR δ 168 ppm (carboxylic acid) are diagnostic for pyrrole-2-carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.